

The Discovery and Origin of Kalata B1: A Technical Guide

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An in-depth exploration of the ethnobotanical roots, biosynthesis, and multifaceted biological activities of the prototypic cyclotide, **Kalata B1**, from *Oldenlandia affinis*.

Executive Summary

Kalata B1 is the archetypal member of the cyclotide family, a unique class of ribosomally synthesized and post-translationally modified peptides from plants. Characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds forming a cyclic cystine knot (CCK) motif, **Kalata B1** exhibits exceptional stability and a diverse range of biological activities. Its discovery is a compelling example of ethnobotany guiding modern scientific investigation, originating from the traditional use of a decoction of *Oldenlandia affinis* leaves by women in the Democratic Republic of Congo to facilitate childbirth. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of **Kalata B1**, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Discovery and Ethnobotanical Origin

The journey to the discovery of **Kalata B1** began with the traditional medicinal practices of the Lulua tribe in the Democratic Republic of Congo. For generations, they have used a tea, known locally as "kalata-kalata," prepared from the leaves of *Oldenlandia affinis* to induce and accelerate labor.^{[1][2]} In the 1960s, Norwegian doctor Lorents Gran, while working in the region, observed this practice and its potent uterotonic effects.^{[1][2]} Intrigued by the fact that the preparation remained active even after boiling—a process that would typically denature

most proteins—Dr. Gran initiated a scientific investigation into the plant's bioactive constituents.
[2]

This pioneering work led to the isolation of the active principle, a peptide that was named **Kalata B1**. [1][2] However, the techniques available at the time were insufficient to fully elucidate its complex structure. It was not until 1995 that the unique molecular architecture of **Kalata B1** was fully characterized, revealing its novel head-to-tail cyclized peptide backbone and the intricate cystine knot motif. [1] This discovery established **Kalata B1** as the prototypic member of a new family of plant proteins, now known as cyclotides. [1]

Origin and Biosynthesis

Kalata B1 is of ribosomal origin, meaning it is synthesized from a gene, unlike many other cyclic peptides which are products of non-ribosomal peptide synthetases. In *O. affinis*, **Kalata B1** and other cyclotides are encoded by a multigene family. [3] The gene encoding the **Kalata B1** precursor is known as Oak1. [3]

The biosynthesis of **Kalata B1** is a multi-step process involving post-translational modifications of a larger precursor protein. This precursor protein has a modular structure:

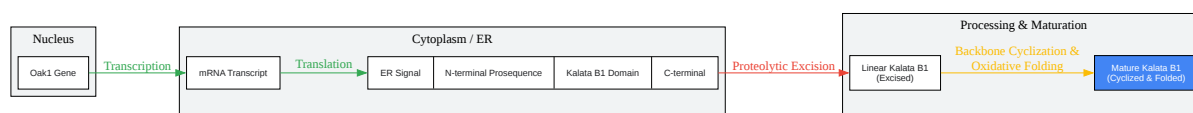
- Endoplasmic Reticulum (ER) Signal Peptide: An N-terminal sequence of approximately 20 amino acids that directs the precursor protein into the secretory pathway. [3]
- N-terminal Prosequence: A region of 46-68 amino acids that is believed to play a role in the correct folding and processing of the cyclotide domain. [3]
- Cyclotide Domain(s): One or more copies of the mature **Kalata B1** sequence. The precursor encoded by the Oak1 gene contains a single **Kalata B1** domain. [3] The cyclotide domains are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which are recognized by processing enzymes. [3]
- C-terminal Prosequence: A short sequence following the cyclotide domain.

The maturation of **Kalata B1** from its precursor involves the following key steps:

- Transcription and Translation: The Oak1 gene is transcribed into mRNA, which is then translated into the precursor protein in the cytoplasm. The ER signal peptide directs the

nascent polypeptide into the endoplasmic reticulum.

- **Proteolytic Excision:** Within the secretory pathway, specific proteases recognize and cleave the precursor protein at the conserved flanking regions of the **Kalata B1** domain, releasing the linear peptide.
- **Backbone Cyclization:** A specialized enzyme, asparaginyl endopeptidase, is implicated in the head-to-tail cyclization of the excised linear peptide.
- **Oxidative Folding:** The three disulfide bonds that form the characteristic cystine knot are formed, resulting in the mature, exceptionally stable **Kalata B1** peptide.



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Biosynthetic pathway of **Kalata B1**.

Quantitative Data Summary

The biological activities of **Kalata B1** have been quantified in various assays. The following tables summarize key findings.

Table 1: Bioactivity and Cytotoxicity of Kalata B1

Assay Type	Target	Metric	Value (μM)
Anti-HIV Activity	HIV-1RF infected lymphoblastoid cells	EC ₅₀	0.9[1]
Cytotoxicity	Human lymphoblastoid cells	IC ₅₀	6.3[1]
Cytotoxicity	U-87 Glioblastoma Cells	IC ₅₀	3.21
Cytotoxicity	U-251 Glioblastoma Cells	IC ₅₀	10.88
Hemolytic Activity	Human Red Blood Cells (1 hr)	IC ₅₀	26.0[1]
Hemolytic Activity	Human Red Blood Cells (14 hr)	IC ₅₀	77.0[1]
Insecticidal Activity	Helicoverpa armigera	LC ₅₀ (estimated)	~112 μg/mL

Table 2: Biophysical and Production Data for Kalata B1

Parameter	Condition / Method	Value
Membrane Leakage	POPC/POPE/SM/cholesterol vesicles	EC ₅₀
Molar Extinction Coefficient	At 280 nm	5875 M ⁻¹ cm ⁻¹ [4]
Production Yield	O. affinis suspension cultures	0.37 mg/g dry weight (max)

Experimental Protocols

Isolation and Purification of Native Kalata B1

This protocol outlines the extraction of **Kalata B1** from its natural source, *O. affinis*.

- Extraction: Fresh aerial parts of *O. affinis* are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.

- **Solvent Partitioning:** The crude extract is partitioned between n-butanol and water. The butanol fraction, enriched with cyclotides, is collected.
- **Size-Exclusion Chromatography:** The butanol fraction is subjected to size-exclusion chromatography on a Sephadex G-25 column to remove larger proteins and other macromolecules.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The cyclotide-containing fraction is further purified by preparative RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are monitored by UV absorbance at 214 nm and 280 nm.
- **Purity Analysis:** The purity of the isolated **Kalata B1** is confirmed by analytical RP-HPLC and mass spectrometry.



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Workflow for the isolation and purification of native **Kalata B1**.

Solid-Phase Peptide Synthesis (SPPS) of Kalata B1 Analogs

This protocol describes a general method for the chemical synthesis of linear **Kalata B1** precursors for the production of analogs.

- **Resin and Amino Acid Preparation:** The synthesis is performed on a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Fmoc-protected amino acids are used.
- **Chain Assembly:** The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of:
 - **Deprotection:** Removal of the Fmoc protecting group from the N-terminal amino acid with a solution of piperidine in dimethylformamide (DMF).

- Coupling: Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and its addition to the deprotected N-terminus of the growing peptide chain.
- Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- Purification: The crude linear peptide is purified by preparative RP-HPLC.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of **Kalata B1** is determined using two-dimensional NMR spectroscopy.

- Sample Preparation: A 1-2 mM solution of purified **Kalata B1** is prepared in 90% H₂O/10% D₂O at a slightly acidic pH (around 4) to slow down amide proton exchange.
- Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), including:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.
- Data Analysis:
 - Resonance Assignment: The proton resonances are assigned to specific amino acids in the sequence.
 - Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

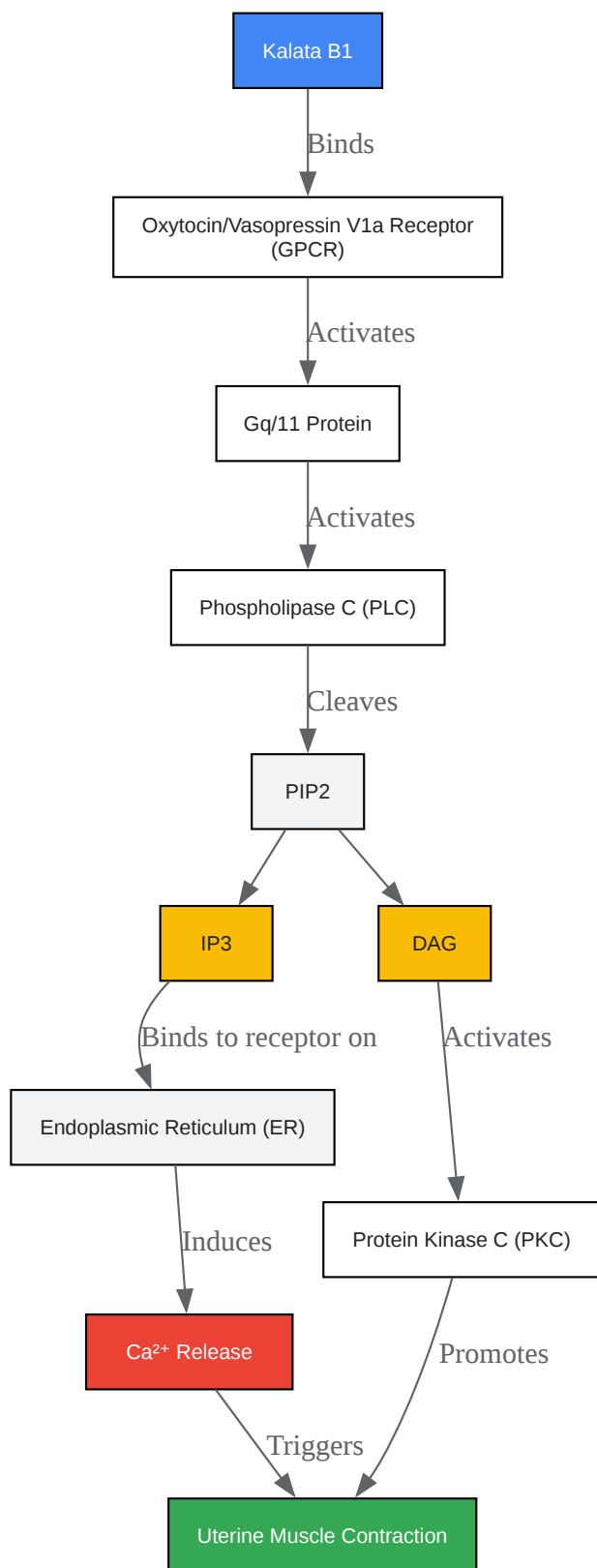
- Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate their stereochemical parameters.

Biological Activities and Mechanisms of Action

Kalata B1 exhibits a wide range of biological activities, most of which are attributed to its ability to disrupt cell membranes.

Uterotonic Activity

The traditional use of *O. affinis* to induce labor is due to the potent uterotonic activity of its constituent cyclotides, including **Kalata B1** and the even more potent Kalata B7.^[3] This activity is mediated through the interaction with G protein-coupled receptors (GPCRs), specifically the oxytocin and vasopressin V1a receptors.^[3] Binding of the cyclotide to these receptors on uterine smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, triggering muscle contraction.



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Signaling pathway of **Kalata B1**-induced uterine contraction.

Insecticidal Activity

Kalata B1 is a potent insecticide, particularly against lepidopteran pests. Its mechanism of action involves the disruption of midgut epithelial cell membranes in susceptible insects. This interaction is not receptor-mediated but rather a direct interaction with the lipid bilayer, leading to pore formation and cell lysis. **Kalata B1** shows a particular affinity for membranes containing phosphatidylethanolamine (PE), a major component of insect cell membranes.

Antimicrobial and Anti-HIV Activity

Kalata B1 exhibits activity against some bacteria and has been shown to inhibit the replication of HIV-1. The antimicrobial activity is also thought to be due to membrane disruption. However, reports on its potency against specific bacteria like *E. coli* and *S. aureus* have been conflicting, which may be due to differences in experimental conditions. The anti-HIV activity is believed to be independent of a specific chiral receptor, as the all-D enantiomer of **Kalata B1** also shows activity, albeit at a lower level.^[1] This suggests that the mechanism involves interaction with the viral or host cell membrane.

Conclusion

The discovery of **Kalata B1** from *Oldenlandia affinis* is a testament to the value of traditional knowledge in modern drug discovery. Its unique cyclic cystine knot architecture confers exceptional stability, making it a robust molecular scaffold. The diverse biological activities of **Kalata B1**, from its traditional use as a uterotonic agent to its potent insecticidal and anti-HIV properties, underscore its potential for development in various therapeutic and agricultural applications. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the remarkable properties of this prototypic cyclotide.

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